molecular formula C15H16N2O5 B2537951 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid CAS No. 1028837-65-1

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2537951
CAS No.: 1028837-65-1
M. Wt: 304.302
InChI Key: SFFRLAHTXJZMAX-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is a synthetic compound featuring a 4-oxobutanoic acid backbone substituted with a furan-2-ylmethylamine group and a 4-hydroxyphenylamide moiety.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-11-5-3-10(4-6-11)17-14(19)8-13(15(20)21)16-9-12-2-1-7-22-12/h1-7,13,16,18H,8-9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFRLAHTXJZMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride Activation and Primary Amidation

A widely cited approach involves activating the butanoic acid backbone through anhydride formation. Dihydro-3-methylene-2,5-furandione (itaconic anhydride) serves as a precursor, enabling sequential nucleophilic attacks by amines.

Procedure :

  • Anhydride opening with furan-2-ylmethylamine :
    • Itaconic anhydride (1.0 equiv) is reacted with furan-2-ylmethylamine (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C for 2 hours.
    • The intermediate 2-((furan-2-ylmethyl)amino)-4-methylene-4-oxobutanoic acid is isolated via filtration (Yield: 78%).
  • Secondary amidation with 4-aminophenol :
    • The intermediate is treated with 4-aminophenol (1.5 equiv) in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
    • The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether prior to reaction to prevent oxidation.

Optimization Data :

Parameter Value
Reaction Temperature 25°C
Time 12 hours
Yield 65% (after deprotection)

Method 2: Direct Coupling via Mixed Carbonate Intermediates

Generation of Activated Carbonate

To circumvent decarboxylation, the β-keto acid is converted to a mixed carbonate using ethyl chloroformate, enhancing electrophilicity at the carbonyl.

Procedure :

  • Carbonate formation :
    • 4-Oxobutanoic acid (1.0 equiv) is treated with ethyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in dichloromethane (DCM) at -10°C.
  • Sequential amine addition :
    • Furan-2-ylmethylamine (1.0 equiv) is added dropwise, followed by 4-aminophenol (1.0 equiv) after 1 hour.
    • The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate (Yield: 58%).

Key Observations :

  • The unprotected phenolic -OH group led to a 15% reduction in yield due to side reactions, underscoring the necessity for protection.

Method 3: Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization and Iterative Amidation

A patent-derived solid-phase method employs Wang resin-bound β-keto esters for controlled amidation.

Procedure :

  • Ester immobilization :
    • Wang resin is functionalized with 4-oxobutanoic acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • On-resin amidation :
    • Furan-2-ylmethylamine (3.0 equiv) is coupled using HATU in DMF, followed by 4-aminophenol (3.0 equiv) after washing.
    • Cleavage from resin with trifluoroacetic acid (TFA) yields the target compound (Purity: 92% by HPLC).

Advantages :

  • Eliminates intermediate purification steps.
  • Scalable for gram-scale synthesis (Reported scale: 10 g).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Anhydride-Mediated 65 95 Moderate High
Mixed Carbonate 58 88 Low Moderate
Solid-Phase 75 92 High Low

Mechanistic Insights and Side Reactions

Decarboxylation During Thermal Stress

The β-keto acid moiety undergoes decarboxylation above 40°C, forming undesired 3-((furan-2-ylmethyl)amino)-1-(4-hydroxyphenyl)propan-1-one. Kinetic studies indicate an activation energy of 85 kJ/mol, necessitating strict temperature control.

Competing Arylations

Unprotected 4-aminophenol may undergo electrophilic substitution at the aromatic ring, producing bis-aminated byproducts. Silane-based protection reduces this by 90%.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a potential scaffold for drug development targeting various diseases. Its unique structure may allow it to interact with specific biological targets, such as enzymes or receptors, modulating their activity effectively. Preliminary studies suggest its efficacy in:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
  • Antiviral Properties : Similar compounds have shown promise as inhibitors of viral replication, particularly against RNA viruses.

Organic Synthesis

In organic synthesis, 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid serves as an intermediate in the synthesis of more complex molecules. This application is crucial for developing new materials and pharmaceuticals.

Synthesis Methodology :
The synthesis typically involves:

  • Formation of furan-2-ylmethylamine through reductive amination.
  • Coupling with hydroxyphenylamine using coupling reagents like EDCI.
  • Finalizing the oxobutanoic acid backbone through esterification and oxidation reactions.

Material Science

The compound's properties make it suitable for applications in material science. It can be utilized in developing polymers or composite materials with enhanced thermal stability and mechanical properties. Its ability to form hydrogen bonds can lead to improved material integrity.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed significant anticancer effects against breast cancer cell lines, suggesting its potential as a lead compound for new cancer therapies.
  • Antiviral Activity : Research indicated that compounds similar to this compound exhibited inhibitory effects on viral replication in vitro, providing a basis for further antiviral drug development.
  • Polymer Development : Investigations into the use of this compound in polymer chemistry revealed its ability to enhance the mechanical properties of biopolymers, making it a candidate for sustainable materials.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several 4-oxobutanoic acid derivatives. Key differentiating factors include substituent groups, physicochemical properties, and biological activities. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Functional Groups Reference
Target Compound Furan-2-ylmethylamino, 4-hydroxyphenylamide C₁₅H₁₆N₂O₅* Amide, carboxylic acid, furan, phenol N/A
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenylamide C₁₀H₁₀FNO₃ Amide, carboxylic acid, fluoroaryl
(E)-4-((3-(3-(2,5-Dimethoxyphenyl)acryloyl)phenyl)amino)-4-oxobutanoic acid 2,5-Dimethoxyphenylacryloyl, phenylamide C₂₁H₂₁NO₆ Amide, acryloyl, methoxyaryl, carboxylic acid
2-[[(2S)-2-(Acetylamino)-2-carboxyethyl]thio]-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid 4-Methoxyphenylamide, thioether, acetylated cysteine C₁₆H₁₉N₃O₆S Amide, thioether, methoxyaryl, carboxylic acid
4-((2-Hydroxyphenyl)amino)-4-oxobutanoic acid 2-Hydroxyphenylamide C₁₀H₁₁NO₄ Amide, carboxylic acid, phenol
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid 2-Aminophenyl, β-amino acid C₁₀H₁₂N₂O₃ Amide, β-amino acid, aryl

*Calculated molecular formula based on structure.

Physicochemical Properties

  • Melting Points :

    • The dimethoxyphenyl analog () has a melting point of 188–190°C, attributed to its conjugated acryloyl group and methoxy substituents enhancing crystallinity .
    • Fluorinated analogs (e.g., 2-fluorophenyl derivative in ) likely exhibit lower melting points due to reduced hydrogen bonding compared to hydroxylated analogs .
  • Solubility: Hydroxyphenyl-substituted compounds (e.g., ) show higher aqueous solubility than methoxy or alkylated derivatives due to phenolic -OH groups . The furan group in the target compound may reduce solubility in polar solvents compared to purely aromatic amides .

Research Findings and Implications

  • Substituent Effects on Bioactivity :

    • Methoxy groups (e.g., ) enhance lipophilicity, improving membrane permeability but reducing solubility .
    • Fluorine substituents () increase metabolic stability and electronegativity, favoring target binding in enzyme inhibition .
  • Synthetic Feasibility :

    • Derivatives like the dimethoxyphenyl compound () were synthesized via Heck coupling, suggesting analogous routes for the target compound using furan-2-ylmethylamine .
  • Thermodynamic Stability: Conjugated systems (e.g., acryloyl groups in ) stabilize the molecule via resonance, whereas non-conjugated analogs may exhibit higher reactivity .

Biological Activity

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid, often referred to as a derivative of furan and phenolic compounds, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a furan moiety and an amino acid backbone, suggesting a range of possible interactions within biological systems.

Antioxidant Properties

Research indicates that compounds with furan and phenolic structures often exhibit antioxidant activity. For instance, derivatives similar to this compound have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological models. This activity is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that furan-containing compounds can inhibit the growth of various bacteria and fungi. For example, derivatives with similar functional groups have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes.

Potential Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties. The presence of both furan and phenolic groups is associated with the induction of apoptosis in cancer cells. Studies involving related compounds have shown that they can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including breast and colon cancer cells.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several furan derivatives, including this compound. Using DPPH and ABTS assays, the compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of the compound was tested against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against bacterial infections.

Study 3: Anti-inflammatory Mechanism Exploration

A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential role in modulating inflammatory responses.

Research Findings Summary

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving amide bond formation and Knoevenagel condensation . A validated method involves reacting 3-methylidenedihydrofuran-2,5-dione (maleic anhydride derivative) with 4-hydroxyphenylamine in acetone under ambient conditions, followed by purification via slow evaporation from methanol-toluene (1:1) . Key optimizations include:
  • Temperature : Room temperature avoids side reactions (e.g., hydrolysis of the oxobutanoic acid backbone).
  • Solvent Selection : Acetone ensures solubility of intermediates; methanol-toluene mixtures yield high-purity crystals.
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes unreacted starting material.
    Yield : ~87% (based on analogous syntheses) .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. Key steps:
  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
  • Hydrogen Bond Analysis : Identify O–H⋯O and N–H⋯O interactions (common in amides and carboxylic acids).
  • Resonance Effects : The N–C(=O) bond length (~1.354 Å) confirms amide resonance stabilization .
    Example findings:
Interaction TypeDistance (Å)Angle (°)Role in Crystal Packing
O–H⋯O (carboxylic)1.82173Forms R₂²(8) motifs
N–H⋯O (amide)2.12158Stabilizes dimeric chains

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, particularly its interaction with enzymes like Kynurenine-3-hydroxylase or COX?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to assess binding affinity. Steps:
  • Target Selection : Prioritize enzymes with known oxobutanoic acid interactions (e.g., COX, Kynurenine-3-hydroxylase) .
  • Docking Parameters : Grid boxes centered on active sites (e.g., COX-1 PDB: 1EQG).
  • Key Interactions : The 4-hydroxyphenyl group may form π-π stacking with hydrophobic pockets, while the furan-2-ylmethyl moiety enhances selectivity via steric effects .
    Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the presence of the furan-2-ylmethyl group influence the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 1–9, 37°C) and monitor degradation via HPLC-MS .
  • Acidic Conditions : The furan ring may undergo protonation, leading to ring-opening (observed in analogs) .
  • Oxidative Stress : Use H₂O₂ or cytochrome P450 assays to evaluate furan oxidation to reactive intermediates.
    Key Finding : Fluorinated analogs (e.g., 4-(2-fluorophenyl) derivatives) show enhanced stability, suggesting electron-withdrawing substituents improve resistance to hydrolysis .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of structurally similar oxobutanoic acid derivatives?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using a library of analogs. Example approach:
  • Variable Substituents : Modify the 4-hydroxyphenyl (e.g., replace with naphthyl or chlorophenyl) and furan-2-ylmethyl groups.
  • Assay Diversity : Test against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7).
    Data Interpretation :
SubstituentAntimicrobial Activity (MIC, μg/mL)Anticancer Activity (IC₅₀, μM)
4-Hydroxyphenyl3248
4-Chlorophenyl1612
Contradictions arise from differences in cell membrane permeability and target enzyme expression .

Analytical and Structural Considerations

Q. How can NMR and MS data be interpreted to confirm the compound’s purity and structural integrity?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Furan protons : δ 6.2–7.4 ppm (multiplet, H-3 and H-4 of furan).
  • Amide NH : δ 8.5–9.5 ppm (broad singlet).
  • ESI-MS : Look for [M-H]⁻ ion (exact mass calculated via HRMS).
    Example from analogs:
Compound[M-H]⁻ (m/z)¹H NMR (δ, ppm)
4-Oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid289.32.35 (s, 3H, CH₃), 6.90 (d, J=8.5 Hz, 2H)

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